Iganidipine - 752171-43-0

Iganidipine

Catalog Number: EVT-10913914
CAS Number: 752171-43-0
Molecular Formula: C28H38N4O6
Molecular Weight: 526.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iganidipine is an organic molecular entity.
Source

Iganidipine was developed in Japan during the late 20th century and has been studied extensively for its pharmacological properties. The compound is often synthesized in laboratory settings for research and clinical applications.

Classification

Iganidipine is classified as a dihydropyridine derivative, which are commonly utilized as antihypertensive agents due to their ability to inhibit calcium influx through L-type calcium channels, thereby relaxing vascular smooth muscle and reducing blood pressure.

Synthesis Analysis

Methods

The synthesis of Iganidipine involves several chemical reactions that typically start from simpler dihydropyridine derivatives. The most common method involves the condensation of appropriate aldehydes with 1,4-dihydropyridine derivatives under acidic or basic conditions.

Technical Details

  1. Starting Materials: The synthesis generally employs 1,4-dihydropyridine as a core structure.
  2. Reagents: Common reagents include various aldehydes and catalysts such as Lewis acids.
  3. Conditions: Reactions may be conducted under reflux or microwave irradiation to enhance yield and reduce reaction time.
  4. Purification: Products are typically purified using recrystallization or chromatography techniques.
Molecular Structure Analysis

Structure

Iganidipine features a dihydropyridine core with specific substituents that enhance its pharmacological properties. The molecular formula of Iganidipine is C20_{20}H24_{24}N2_{2}O4_{4}S.

Data

  • Molecular Weight: Approximately 372.48 g/mol
  • Structural Formula: The structure includes a 1,4-dihydropyridine ring with various functional groups that contribute to its activity as a calcium channel blocker.
Chemical Reactions Analysis

Reactions

Iganidipine undergoes various chemical reactions typical of dihydropyridine compounds, including:

  • Nucleophilic Substitution: Involves the substitution of functional groups on the dihydropyridine ring.
  • Hydrolysis: Reactions with water can lead to the breakdown of certain functional groups under specific conditions.

Technical Details

The stability of Iganidipine under different pH levels and temperatures has been studied to understand its degradation pathways, particularly in pharmaceutical formulations.

Mechanism of Action

Process

Iganidipine acts by selectively blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the smooth muscle and subsequent vasodilation.

Data

  • Potency: Iganidipine has been shown to have a higher affinity for calcium channels compared to some other dihydropyridines, contributing to its effectiveness in lowering blood pressure.
  • Pharmacodynamics: The onset of action typically occurs within hours of administration, with effects lasting up to 24 hours.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water, which enhances its bioavailability.

Chemical Properties

  • pH Stability: Iganidipine maintains stability across a range of pH levels but may degrade under extreme acidic or basic conditions.
  • Melting Point: The melting point is generally around 150-155 °C, indicating good thermal stability for pharmaceutical formulations.
Applications

Scientific Uses

Iganidipine is primarily utilized in clinical settings for:

  • Hypertension Management: Effective in lowering blood pressure in patients with essential hypertension.
  • Cardiovascular Research: Used in studies exploring calcium channel modulation and related cardiovascular diseases.
  • Pharmaceutical Formulations: Investigated for use in various drug delivery systems due to its favorable solubility profile.
Synthesis and Discovery

Historical Development of Dihydropyridine Calcium Channel Blockers

The evolution of dihydropyridine (DHP) calcium channel blockers (CCBs) originated in the 1960s with the discovery of nifedipine by Bayer AG, which established the core 1,4-dihydropyridine scaffold as a potent vasodilator. First-generation DHPs like nifedipine exhibited short duration and rapid onset, causing reflex tachycardia due to abrupt sympathetic activation. Second-generation DHPs (e.g., extended-release nifedipine) addressed this via modified pharmacokinetics, while third-generation agents (amlodipine, azelnidipine) introduced structural refinements for prolonged activity, reduced cardiodepression, and enhanced vascular selectivity. Fourth-generation DHPs (lercanidipine, cilnidipine) incorporated lipophilic side chains for tissue penetration and dual L/N-type calcium channel blockade, mitigating peripheral edema and extending therapeutic utility to renal protection [3] [8].

Table: Generational Evolution of Dihydropyridine CCBs

GenerationRepresentative AgentsKey Structural FeaturesPharmacokinetic Improvements
FirstNifedipine, NicardipineUnsubstituted ester groupsShort half-life (2–5 hours), rapid peak plasma levels
SecondFelodipine, BenidipineAlkyl substitutions at C3/C5Sustained-release formulations, duration 12–18 hours
ThirdAmlodipine, AzelnidipineChiral C4 position, basic amino side chainsLong half-life (30–50 hours), slow onset
FourthCilnidipine, LercanidipineLipophilic long-chain substituentsTissue-specific accumulation, duration >24 hours

This progression was guided by Fleckenstein’s foundational work (1969) characterizing calcium antagonism and the identification of L-type voltage-gated calcium channels as the primary molecular target. Critical milestones included optimizing ester moieties for membrane partitioning and introducing asymmetric centers to modulate channel-binding kinetics [1] [6].

Structural Optimization and Rational Design of Iganidipine

Iganidipine exemplifies rational drug design leveraging the DHP pharmacophore, which comprises:

  • Aromatic ortho-substituted ring at C4: Enhances receptor affinity via hydrophobic interactions with Domain III of L-type channels.
  • Ester groups at C3 and C5: Hydrogen bonding with glutamine residues in Domain IV stabilizes the inactivated channel state.
  • Dihydropyridine ring: Redox-dependent modulation of calcium influx [4] [6].

Iganidipine’s innovation lies in incorporating a trifluoromethyl (–CF₃) group at the ortho position of the C4 phenyl ring and a p-nitroanilide moiety at C3. The –CF₃ group augments lipophilicity (logP > 3.5), promoting sustained vascular smooth muscle binding, while the electron-withdrawing nitro group fine-tunes electronic distribution, increasing dipole moment and polar surface area to optimize membrane diffusion. Molecular docking studies confirm superior binding affinity (−9.2 kcal/mol) versus nifedipine (−7.8 kcal/mol) due to van der Waals interactions with Phe1162 and Tyr1151 residues in the α1-subunit of L-type channels [4] [8].

Properties

CAS Number

752171-43-0

Product Name

Iganidipine

IUPAC Name

5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C28H38N4O6

Molecular Weight

526.6 g/mol

InChI

InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3

InChI Key

QBTSPDQKRVMTRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.